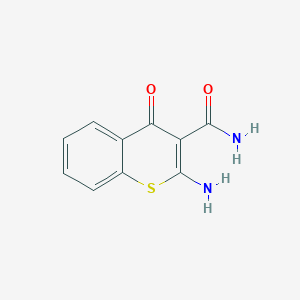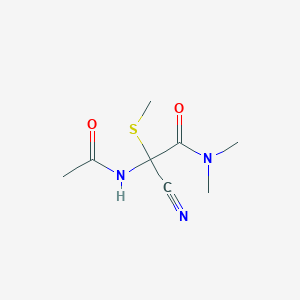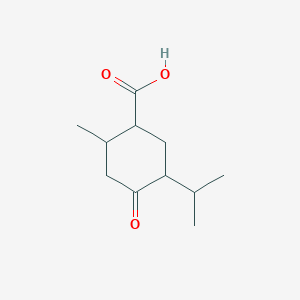
2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring with a carboxylic acid group, a ketone group, and a methyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of ethylamine and acetoacetanilide can yield the desired compound through a series of reactions . Another approach involves the use of cyclohexanecarboxylic acid as a starting material, which undergoes various chemical transformations to introduce the necessary functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Various substituents can be introduced to the cyclohexane ring through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups to the cyclohexane ring.
Scientific Research Applications
2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can provide insights into enzyme activity and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development and pharmacological studies.
Mechanism of Action
The mechanism by which 2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets These targets may include enzymes, receptors, or other proteins that play a role in biological processes The compound’s structure allows it to bind to these targets, modulating their activity and influencing various pathways
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a similar ring structure but lacking the additional functional groups.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: A compound with a similar ketone and carboxylic acid functionality but different ring structure.
Propanoic acid, 2-methyl-: A structurally related compound with a shorter carbon chain and different functional groups.
Uniqueness
2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid stands out due to its unique combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications and studies.
Properties
CAS No. |
62952-25-4 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methyl-4-oxo-5-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
HPVPWFYALBGLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CC1C(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
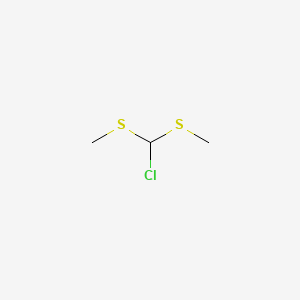
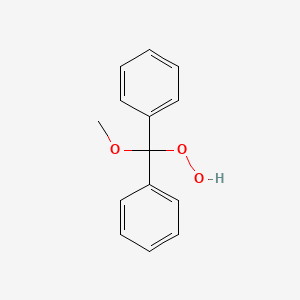
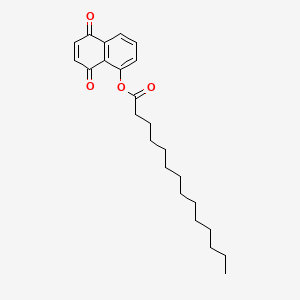
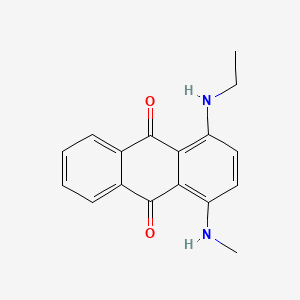
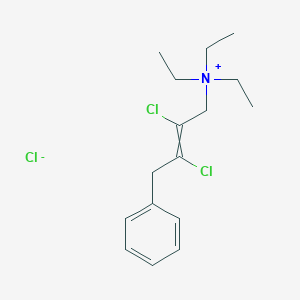
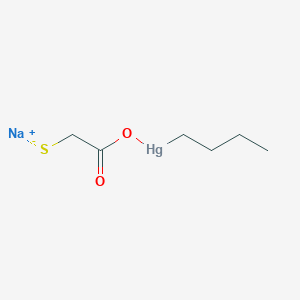
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
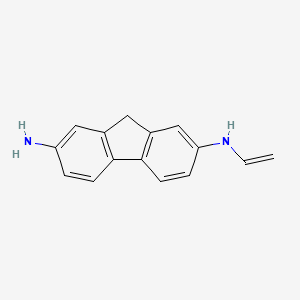
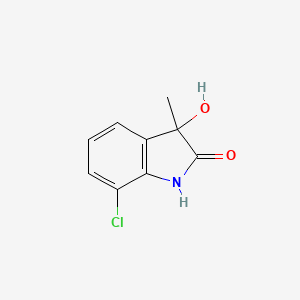
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
